molecular formula C14H12N6O B6009481 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B6009481
M. Wt: 280.28 g/mol
InChI Key: HTSIFUCZEJNYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-[2-(1H-Imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a heterocyclic compound featuring a fused pyrazolo-pyrido-pyrimidinone core with a 2-(imidazol-5-yl)ethyl substituent.

Properties

IUPAC Name

11-[2-(1H-imidazol-5-yl)ethyl]-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N6O/c21-14-11-8-16-13-1-4-18-20(13)12(11)3-6-19(14)5-2-10-7-15-9-17-10/h1,3-4,6-9H,2,5H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSIFUCZEJNYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1N3C(=CC=N3)N=C2)CCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the initial formation of the pyrazole ring, followed by the construction of the pyrido[3,4-e]pyrimidine core. The imidazole moiety is then introduced through a series of substitution reactions. The reaction conditions often require the use of strong bases, high temperatures, and inert atmospheres to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes and improve efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced analogs .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, a study synthesized various pyrazolo[1,5-a]pyrimidines and evaluated their in vitro antimicrobial effects against bacteria and fungi. The results indicated that several compounds displayed promising activity against Escherichia coli, Klebsiella pneumoniae, and Fusarium oxysporum, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 32 µg/mL depending on the specific derivative tested .

Antitubercular Activity

A focused library of analogues derived from pyrazolo[1,5-a]pyrimidin-7(4H)-one was identified as a potential lead for antitubercular agents through high-throughput screening. These compounds showed substantial improvements in activity against Mycobacterium tuberculosis, with low cytotoxicity observed in macrophage models. The mechanism of action was distinct from traditional antitubercular drugs, suggesting a novel pathway for combating tuberculosis .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of pyrazolo[1,5-a]pyrimidines is crucial for optimizing their therapeutic potential. Research has identified key structural features that enhance biological activity. For example, modifications at specific positions on the pyrazolo ring can significantly influence potency against various targets, including kinases involved in cancer progression .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinities of these compounds to various biological targets. For instance, compounds were shown to effectively inhibit enzymes such as 14-alpha demethylase and alkaline phosphatase, which are critical in microbial metabolism and pathogenicity .

In Vivo Efficacy

In vivo studies have further validated the efficacy of selected pyrazolo[1,5-a]pyrimidine derivatives in animal models of infection and cancer. These studies reported reductions in tumor size and improved survival rates in treated groups compared to controls, indicating the therapeutic potential of these compounds in oncology .

Summary of Biological Activities

Activity TypeExample CompoundsTarget Organisms/ConditionsObserved Effects
Antimicrobial5c, 9aE. coli, Klebsiella pneumoniaeMIC: 0.5 - 32 µg/mL
AntitubercularPyrazolo derivativesMycobacterium tuberculosisLow cytotoxicity; effective within macrophages
Kinase Inhibition7aAurora-A/B kinasesIC50: 0.087 - 0.461 µM

Mechanism of Action

The mechanism of action of 7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Key Observations :

  • Imidazole vs. Aminoethyl/Mercaptoethyl: The imidazole substituent in the target compound may confer stronger interactions with biological targets compared to aminoethyl or mercaptoethyl groups, which are more basic or redox-active, respectively.
  • Aromatic vs.

Physicochemical Properties

While explicit data for the target compound is scarce, inferences can be drawn from analogs:

  • Solubility: Imidazole’s polarity may improve aqueous solubility compared to aliphatic substituents (e.g., dimethylamino in ).
  • Stability: The discontinued status of the 7-(2-aminoethyl) derivative suggests instability, possibly due to amine oxidation. The imidazole group may mitigate this through resonance stabilization.

Biological Activity

7-[2-(1H-imidazol-5-yl)ethyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex heterocyclic structure that includes both pyrazolo and pyrido moieties. Its IUPAC name reflects its intricate arrangement, which is crucial for its biological interactions.

PropertyValue
Molecular FormulaC13H14N4O
Molecular Weight242.28 g/mol
CAS Number[To be determined]
SolubilitySoluble in DMSO
Purity≥95%

Inhibition of Kinases

Research indicates that compounds similar to this compound exhibit inhibitory effects on various kinases, including:

  • Adaptor Associated Kinase 1 (AAK1) : This kinase is involved in clathrin-mediated endocytosis, which is critical for synaptic transmission and receptor recycling. Inhibition of AAK1 can lead to altered endocytic pathways and has implications in neurodegenerative diseases .

Anti-inflammatory Activity

Studies have shown that derivatives of pyrazolo compounds possess anti-inflammatory properties by inhibiting the nuclear factor kappa B (NF-κB) pathway. This pathway is crucial in regulating immune responses and inflammation .

Antiviral Potential

Pyrazolo compounds have been investigated for their antiviral properties, particularly against hepatitis C virus (HCV). Their mechanism involves the inhibition of viral replication through interference with viral polymerases .

Case Study 1: Inhibition of AAK1

A study demonstrated that a related pyrazolo compound effectively inhibited AAK1 activity in vitro. The compound showed an IC50 value indicating potent inhibition, suggesting its potential as a therapeutic agent for conditions involving dysregulated endocytosis.

Case Study 2: Anti-inflammatory Effects

In another investigation, the compound was tested in a model of lipopolysaccharide-induced inflammation. Results indicated a significant reduction in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Research Findings

Recent research highlights the importance of structure-activity relationships (SAR) in optimizing the biological activity of pyrazolo compounds. For instance, modifications at specific positions on the pyrazolo or pyrido rings can enhance potency and selectivity against target kinases .

Table 2: Structure-Activity Relationship Data

CompoundTarget KinaseIC50 (µM)
Compound AAAK10.25
Compound BERK20.50
Compound Cp38 MAPK0.75

Q & A

Q. What are the key synthetic pathways for constructing the pyrazolo[1,5-a]pyrimidine core in this compound?

The core structure is typically synthesized via condensation reactions between 5-aminopyrazole derivatives and β-diketones or enaminones. For example:

  • Step 1 : React 5-amino-3-arylpyrazole with ethyl 2,4-dioxopentanoate in ethanol under reflux (30 min) to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Step 2 : Purify via column chromatography (petroleum ether/ethyl acetate, 8:2) and recrystallize from cyclohexane for optimal yield (70–80%) .
  • Alternative : Use aqueous ethanol at ambient temperature with (E)-3-(dimethylamino)-1-(heteroaryl)prop-2-en-1-one to improve regioselectivity .

Q. How is the compound characterized to confirm structural integrity?

A combination of spectroscopic and crystallographic methods is essential:

  • 1H/13C NMR : Identify substituents (e.g., imidazole ethyl group) and confirm fusion of pyrazole-pyrimidine rings .
  • X-ray crystallography : Resolve dihedral angles between fused rings (e.g., 1.31° deviation in pyrazolo[1,5-a]pyrimidine derivatives) and intermolecular interactions (e.g., C–H···O/N hydrogen bonds) .
  • Elemental analysis : Validate molecular formulas (e.g., C21H16ClN7Al) with ≤0.5% deviation between calculated and observed C/H/N percentages .

Advanced Research Questions

Q. What experimental strategies mitigate regioselectivity challenges during synthesis?

Regioselectivity in pyrazolo[1,5-a]pyrimidine derivatives is influenced by:

  • Reagent choice : Using enaminones with electron-withdrawing groups (e.g., nitro, carbonyl) directs substitution to the C5 position .
  • Catalysis : Acidic conditions (e.g., HCl in pyridine) favor cyclization at the pyrimidine N1 position .
  • Multicomponent reactions : Combine aldehydes, aminopyrazoles, and β-ketoesters in one pot to control regiochemistry (e.g., 2-amino-3-diazenyl derivatives) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking studies : Use software like AutoDock Vina to simulate binding to receptors (e.g., benzodiazepine receptors) based on crystal structure data .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution at the imidazole-ethyl moiety .
  • MD simulations : Evaluate stability of ligand-target complexes (e.g., 100 ns trajectories) to prioritize derivatives for in vitro testing .

Q. What methodologies resolve contradictions in spectroscopic data across synthesis batches?

  • Reproducibility checks : Repeat reactions under controlled conditions (e.g., inert atmosphere, precise stoichiometry) .
  • Advanced purity assays : Use HPLC (C18 column, acetonitrile/water gradient) to detect isomers or byproducts .
  • Cross-validate with XRD : Compare experimental vs. predicted dihedral angles to identify structural anomalies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.